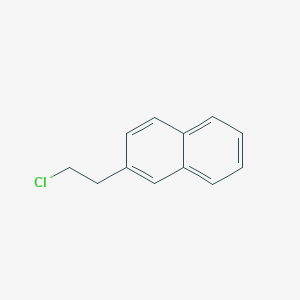
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring bioactive compound derived from the Crocus sativus plant, commonly known as saffron. This compound is known for its vibrant color and has been used historically for its medicinal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol involves several steps, starting from the extraction of saffron stigmas. The primary method includes:
Extraction: The stigmas of Crocus sativus are harvested and dried. The dried stigmas are then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. The industrial production also focuses on maintaining the bioactivity of this compound by optimizing the extraction conditions.
化学反応の分析
Types of Reactions
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crocetin, a compound with similar bioactive properties.
Reduction: Reduction of this compound can lead to the formation of dihydrocrocin, which has different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Formed through oxidation, known for its antioxidant properties.
Dihydrocrocin: Formed through reduction, with potential therapeutic applications.
This compound Derivatives: Formed through substitution reactions, used in various research applications.
科学的研究の応用
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and its potential as an antioxidant.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Used in the food and cosmetic industries for its coloring and bioactive properties.
作用機序
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Mechanism: Modulates neurotransmitter levels and protects neurons from damage.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Similar in structure and derived from 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol through oxidation. Known for its antioxidant properties.
Safranal: Another compound derived from saffron, known for its aroma and potential therapeutic effects.
Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.
Uniqueness of this compound
This compound is unique due to its combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to undergo various chemical reactions and form derivatives enhances its versatility in scientific research and industrial applications.
特性
分子式 |
C7H10ClNO |
|---|---|
分子量 |
159.61 g/mol |
IUPAC名 |
2-chloro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5H2,1H3 |
InChIキー |
MEOVPKDOYAIVHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-5,11-dihydro-chromeno[4,3-c]-chromen-5-yl]-phenoxy}-ethyl)-piperidine](/img/structure/B8508464.png)






![4-[1,3]Dioxolan-2-yl-3-fluoro-benzaldehyde](/img/structure/B8508512.png)


